molecular formula C20H22N2O6 B026794 Dehydro Nisoldipine CAS No. 103026-83-1

Dehydro Nisoldipine

Cat. No.: B026794
CAS No.: 103026-83-1
M. Wt: 386.4 g/mol
InChI Key: PCNPLNDGLOCZGS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dehydro Nisoldipine, like its parent compound Nisoldipine, primarily targets vascular smooth muscle cells . It acts on the voltage-gated L-type calcium channels present in these cells . These channels play a crucial role in regulating the contraction of smooth muscle cells, which in turn affects blood pressure and heart rate .

Mode of Action

This compound stabilizes the L-type calcium channels in their inactive conformation . By doing so, it inhibits the influx of calcium into the smooth muscle cells . This prevention of calcium-dependent smooth muscle contraction leads to a subsequent decrease in vasoconstriction . This mechanism is similar to that of other calcium channel blockers .

Pharmacokinetics

Nisoldipine, the parent compound of this compound, exhibits a three-compartment model of elimination from plasma with half-lives of 4 min, 1.7 h, and 10.7 h . It has a volume of distribution of approximately 3 liters/kg, and a clearance rate of 544-768 ml/h/kg . About 99.7% of Nisoldipine is bound to plasma proteins . After oral dosing, Nisoldipine is rapidly absorbed from the gastrointestinal tract . Despite its low bioavailability, the intra-individual changes in area under the curve (AUC) after repeated drug intake are only 36% .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of vascular smooth muscle cells. This relaxation leads to vasodilation, which can help to lower blood pressure and increase blood flow to the heart . Additionally, this compound has been found to inhibit pyroptosis, a type of programmed cell death that occurs in immune cells . This inhibition is achieved by directly inhibiting the enzyme activities of inflammatory caspases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of Nisoldipine can be affected by factors such as the pH of the gastrointestinal tract, the presence of food, and the rate of drug metabolism in the body . Furthermore, the photodegradation product of Nisoldipine, Nitrosonisoldipine, has been found to inhibit noncanonical pyroptosis, suggesting that light exposure may influence the action of Nisoldipine .

Biochemical Analysis

Biochemical Properties

Dehydro Nisoldipine, like its parent compound Nisoldipine, is likely to interact with voltage-gated L-type calcium channels . These channels are crucial in regulating the influx of calcium ions in smooth muscle cells, which is essential for muscle contraction. By inhibiting this influx, this compound may prevent calcium-dependent smooth muscle contraction, leading to vasodilation .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a calcium channel blocker. By inhibiting the influx of calcium in smooth muscle cells, it can influence cell function by preventing muscle contraction and subsequent vasoconstriction . This can have significant effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with voltage-gated L-type calcium channels. It stabilizes these channels in their inactive conformation, thereby inhibiting the influx of calcium in smooth muscle cells . This inhibition prevents calcium-dependent smooth muscle contraction, leading to vasodilation .

Temporal Effects in Laboratory Settings

It is known that Nisoldipine, the parent compound, has a potent and long-lasting effect as a calcium channel blocker

Dosage Effects in Animal Models

Studies on Nisoldipine have shown that it can prevent mortality, reduce cardiac hypertrophy, and limit vascular lesions in spontaneously hypertensive rats

Metabolic Pathways

It is known that Nisoldipine is metabolized by the liver, primarily by the cytochrome P450 enzyme system

Transport and Distribution

Given its lipophilic nature, it is likely to be distributed widely in the body, similar to other lipophilic drugs .

Subcellular Localization

As a calcium channel blocker, it is likely to be localized at the cell membrane where voltage-gated L-type calcium channels are present

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydro Nisoldipine can be synthesized through various methods. One common approach involves the solvent evaporation technique to create an amorphous solid dispersion of the compound. This method includes the use of rotary evaporation and spray drying techniques to stabilize the amorphous form of this compound . Another method involves the solvent casting technique to develop solid dispersion-based sublingual films, which improve the dissolution and bioavailability of the compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale spray drying techniques to ensure the stability and solubility of the compound. The use of polymers such as polyvinylpyrrolidone (PVP) helps in stabilizing the amorphous form and improving the solubility and dissolution properties .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

5-O-methyl 3-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNPLNDGLOCZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439109
Record name Dehydro Nisoldipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103026-83-1
Record name Dehydro nisoldipine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103026831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydro Nisoldipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDRO NISOLDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9878IQ2039
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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